molecular formula C10H6ClNaO3S B1612980 Sodium 8-chloronaphthalene-1-sulfonate CAS No. 5439-85-0

Sodium 8-chloronaphthalene-1-sulfonate

Cat. No. B1612980
CAS RN: 5439-85-0
M. Wt: 264.66 g/mol
InChI Key: NTOJSIQQSYDLML-UHFFFAOYSA-M
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Description

Sodium 8-chloronaphthalene-1-sulfonate is a chemical compound with the linear formula C10H6ClNaO3S . It has a molecular weight of 264.66 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of Sodium 8-chloronaphthalene-1-sulfonate is represented by the formula C10H6ClNaO3S . This indicates that the compound is composed of 10 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 sodium atom, 3 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Polymer Synthesis and Characterization

Studies have demonstrated the use of sulfonate salts, including analogs of Sodium 8-chloronaphthalene-1-sulfonate, in the synthesis and modification of polymers. For instance, soluble polypyrroles were prepared using functional dopants, leading to water-soluble polymers with potential applications in electronics and materials science (Jang, Lee, & Moon, 2004). Similarly, the creation of sulfonated poly(arylene ether sulfone) copolymers has been investigated for their application as new proton exchange membranes, showcasing the role of sulfonate groups in enhancing polymer properties for fuel cell applications (Wang, Hickner, Kim, Zawodzinski, & Mcgrath, 2002).

Environmental and Industrial Effluent Treatment

Research has also explored the application of sulfonate compounds in environmental science, particularly in the treatment of industrial effluents. For example, the removal of dyes from synthesized and real effluents through electrocoagulation using solar cells was studied, highlighting the potential of sulfonate-based compounds in enhancing the economic efficiency of water treatment processes (Pirkarami, Olya, & Tabibian, 2013).

Analytical Chemistry and Luminescence Studies

In analytical chemistry, the specific lyoluminescence of X-ray irradiated sodium chloride in the presence of aminonaphthalene sulfonate derivatives was investigated, offering insights into the mechanisms of lyoluminescence and its analytical applications (Kulmala et al., 1997). This research demonstrates the utility of sulfonate salts in developing high sensitivity assays and understanding chemical luminescence.

Synthesis and Chemical Reactions

The synthesis of primary amines using sodium diformylamide as a modified Gabriel reagent showcases the chemical versatility and application of sodium-based compounds in organic synthesis, providing efficient pathways for generating amines (Yinglin & Hongwen, 1990).

Safety and Hazards

Sodium 8-chloronaphthalene-1-sulfonate is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

sodium;8-chloronaphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3S.Na/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14;/h1-6H,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOJSIQQSYDLML-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=CC=C2)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5439-85-0
Record name Sodium 8-chloronaphthalene-1-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.199
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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